molecular formula C10H11ClFNO2 B8218999 2-(4-Chloro-2-fluorophenyl)-N-methoxy-N-methylacetamide

2-(4-Chloro-2-fluorophenyl)-N-methoxy-N-methylacetamide

Cat. No.: B8218999
M. Wt: 231.65 g/mol
InChI Key: BQQXUAIAAKWSCQ-UHFFFAOYSA-N
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Description

2-(4-Chloro-2-fluorophenyl)-N-methoxy-N-methylacetamide is an organic compound with a complex structure that includes both chloro and fluoro substituents on a phenyl ring

Preparation Methods

The synthesis of 2-(4-Chloro-2-fluorophenyl)-N-methoxy-N-methylacetamide typically involves multiple steps. One common synthetic route starts with the preparation of 4-chloro-2-fluoroaniline, which is then reacted with acetic anhydride to form the corresponding acetamide. The final step involves the methylation of the amide nitrogen using methyl iodide in the presence of a base such as potassium carbonate .

Industrial production methods may vary, but they generally follow similar principles, often employing more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs.

Chemical Reactions Analysis

2-(4-Chloro-2-fluorophenyl)-N-methoxy-N-methylacetamide can undergo various chemical reactions, including:

Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(4-Chloro-2-fluorophenyl)-N-methoxy-N-methylacetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(4-Chloro-2-fluorophenyl)-N-methoxy-N-methylacetamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its chloro and fluoro substituents. These interactions can lead to changes in the activity of the target molecules, thereby producing various biological effects .

Comparison with Similar Compounds

Similar compounds to 2-(4-Chloro-2-fluorophenyl)-N-methoxy-N-methylacetamide include:

Compared to these compounds, this compound is unique due to its combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(4-chloro-2-fluorophenyl)-N-methoxy-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClFNO2/c1-13(15-2)10(14)5-7-3-4-8(11)6-9(7)12/h3-4,6H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQQXUAIAAKWSCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)CC1=C(C=C(C=C1)Cl)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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